Comparative CCK Receptor Subtype Selectivity of Sograzepide
Sograzepide (the active (R)-enantiomer) exhibits high selectivity for the CCK-B (CCK2) receptor over the CCK-A (CCK1) receptor. The compound shows an IC50 value of 0.1 nM for the Gastrin/CCK-B receptor, while its inhibitory effect on Gastrin/CCK-A activity is markedly weaker, with an IC50 of 502 nM [1]. This translates to a >5,000-fold selectivity for the CCK-B receptor . This selectivity profile is crucial for experimental systems where activation of CCK-A receptors (e.g., on pancreatic acini) would confound the interpretation of results.
| Evidence Dimension | Inhibitory Concentration (IC50) on CCK receptor subtypes |
|---|---|
| Target Compound Data | IC50 for Gastrin/CCK-B: 0.1 nM; IC50 for Gastrin/CCK-A: 502 nM |
| Comparator Or Baseline | Same compound tested against CCK-A receptor |
| Quantified Difference | 5,020-fold greater potency at CCK-B receptor vs. CCK-A receptor |
| Conditions | In vitro binding assays, likely using recombinant or native receptor preparations. |
Why This Matters
This >5,000-fold selectivity window defines Sograzepide as a specific tool for probing CCK-B receptor function in complex physiological systems where CCK-A receptors are also present, reducing experimental noise and improving data clarity.
- [1] MedChemExpress. Sograzepide (Netazepide) Product Datasheet. View Source
